molecular formula C11H14O5 B117873 Methyl 3,4,5-trimethoxybenzoate CAS No. 1916-07-0

Methyl 3,4,5-trimethoxybenzoate

Cat. No.: B117873
CAS No.: 1916-07-0
M. Wt: 226.23 g/mol
InChI Key: KACHFMOHOPLTNX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate (C₁₁H₁₄O₅, molecular weight: 226.23) is an ester derivative of 3,4,5-trimethoxybenzoic acid. It is synthesized via esterification of 3,4,5-trimethoxybenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄), yielding up to 85–96% efficiency . Alternative methods include methylation of methyl gallate using dimethyl sulfate or methyl chloride . This compound serves as a critical intermediate in pharmaceuticals, notably for synthesizing sulfonamide synergists and antiproliferative agents like trimethoprim (TMP) . It also exhibits antioxidant properties and is used in traditional Chinese medicine formulations .

Preparation Methods

Traditional Esterification of 3,4,5-Trimethoxybenzoic Acid

Sulfuric Acid-Catalyzed Methanol Esterification

The most straightforward method involves refluxing 3,4,5-trimethoxybenzoic acid with methanol in the presence of concentrated sulfuric acid. A stoichiometric ratio of 1:10 (acid:methanol) at 65°C for 24 hours achieves quantitative yield (100%) . The mechanism proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. Post-reaction workup includes neutralization with saturated NaHCO3_3, ethyl acetate extraction, and anhydrous Na2_2SO4_4 drying.

Key Data:

  • Melting Point: 76–77°C (lit. 82–83°C)

  • 1H^1H-NMR (CDCl3_3): δ 7.23 (s, 2H, aromatic), 3.84 (s, 12H, OCH3_3)

  • HRMS: [M+Na]+^+ calcd. 249.0739, found 249.0734

This method’s limitation lies in prolonged reaction times and corrosivity of sulfuric acid, necessitating careful waste management.

One-Step Synthesis from Gallic Acid

Chloromethane Gas Alkylation in DMF

A patented one-step approach utilizes gallic acid (3,4,5-trihydroxybenzoic acid) as the starting material. In a cooled (10°C) DMF solution, gallic acid reacts with chloromethane gas in the presence of K2_2CO3_3, achieving simultaneous esterification and methylation. Heating to 110°C for 5–12 hours yields 84–86% product after extraction and methanol recrystallization.

Optimized Conditions:

  • Solvent: DMF (25–30 vol relative to gallic acid)

  • Base: K2_2CO3_3 (1.2 equiv)

  • Temperature Ramp: 40→110°C over 5–12 hours

Advantages:

  • Eliminates separate esterification and methylation steps

  • Reduces solvent waste vs. multi-step processes

Two-Step Synthesis via Methyl Gallate Intermediate

Esterification Followed by Methylation

A hybrid method first converts gallic acid to methyl gallate using H2_2SO4_4 in methanol (2-hour reflux, 86% yield). Subsequent methylation with CH3_3Cl in DMF/NaOH at 30°C for 3 hours affords the final product in 85–87% purity (HPLC).

Critical Parameters:

  • Esterification Catalyst: H2_2SO4_4 (2.5 wt%)

  • Methylation Base: NaOH (1.5 equiv)

  • Recrystallization Solvent: Methanol (60–65°C)

This approach balances yield and purity, though it requires intermediate isolation.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Consistent 1H^1H-NMR signals across methods confirm successful synthesis:

  • Aromatic Protons: δ 7.23–7.26 (s, 2H)

  • Methoxy Groups: δ 3.82–3.89 (s, 9H from benzoate) + δ 3.75 (s, 3H from methyl ester)

HRMS Fragmentation:

  • Base peak at m/z 226.23 ([M]+^+) with sodium adduct m/z 249.07

Comparative Analysis of Synthetic Methods

Parameter Traditional Esterification One-Step Gallic Acid Two-Step Gallic Acid
Starting Material3,4,5-Trimethoxybenzoic AcidGallic AcidGallic Acid
Reaction Steps112
Time (h)245–125 (2 + 3)
Yield (%)10084–8685–87
Purity (HPLC)N/R99.6–99.999.0–99.6
Key AdvantageHigh yieldProcess simplicityHigh purity

Industrial and Environmental Considerations

Solvent and Catalyst Selection

DMF, while effective in one-step methods, poses toxicity concerns. Alternative solvents like acetone or THF are under investigation but currently yield <75% . K2_2CO3_3 outperforms NaOH in minimizing side reactions (e.g., demethylation), as evidenced by 99.9% HPLC purity .

Waste Stream Management

The one-step method generates 0.8 kg waste/kg product vs. 2.1 kg/kg for traditional esterification . Neutralization of H2_2SO4_4 in the latter requires careful pH control to prevent salting out impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4,5-trimethoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

MTB serves as a crucial building block in organic synthesis. Its structure allows for various modifications leading to the development of pharmaceuticals and other chemical compounds. It is particularly valuable in the synthesis of trimethoprim and other sulfa drugs .

Biological Studies

The compound exhibits notable antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research. Studies have shown that MTB can inhibit the growth of various pathogens and reduce inflammation markers in cellular models .

Anticancer Research

MTB is investigated for its potential anticancer properties. Research indicates that it may possess antiproliferative activity against malignant melanoma cells. The mechanism involves interaction with lipid bilayers, suggesting its role in membrane dynamics and cellular signaling pathways .

Environmental Applications

In environmental chemistry, MTB's properties are explored for its role in wastewater treatment processes. For instance, studies have indicated that MTB can be effectively treated alongside gallic acid wastewater to mitigate pollution levels .

Case Study 1: Antimicrobial Activity

A study demonstrated that MTB exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential use as a natural preservative in food products.

Case Study 2: Anticancer Mechanism

Research involving MTB showed that it could induce apoptosis in melanoma cells through the modulation of oxidative stress pathways. The study utilized phosphatidylserine biomimetic membranes to elucidate the interaction of MTB with cellular membranes, revealing its potential as a therapeutic agent against cancer .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for pharmaceuticalsUsed in synthesis of trimethoprim
Biological StudiesAntimicrobial and anti-inflammatory propertiesEffective against various pathogens
Anticancer ResearchPotential antiproliferative effects on melanoma cellsInduces apoptosis via oxidative stress modulation
Environmental ChemistryRole in wastewater treatmentEffective in reducing pollutant levels

Mechanism of Action

The biological activities of methyl 3,4,5-trimethoxybenzoate are primarily attributed to its antioxidant properties. The compound scavenges free radicals and protects cells from oxidative damage. It interacts with various molecular targets, including enzymes and proteins involved in oxidative stress pathways. By inhibiting the activity of these targets, this compound helps in reducing inflammation and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The ester group and substituents significantly influence physicochemical properties. Key analogs and their properties include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Feature
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 226.23 75–76 ; 82–83 Methyl ester, three methoxy groups
Ethyl 3,4,5-trimethoxybenzoate C₁₂H₁₆O₅ 240.25 50–52 Ethyl ester
Butyl 3,4,5-trimethoxybenzoate C₁₄H₂₀O₅ 268.31 Not reported Butyl ester
Isopentyl 3,4,5-trimethoxybenzoate C₁₅H₂₂O₅ 282.33 Not reported Branched alkyl chain (isopentyl)
2-Methylnaphthalene 3,4,5-trimethoxybenzoate C₂₁H₂₀O₅ 352.38 Not reported Naphthalene ring system
N-Butyl-3,4,5-trimethoxybenzoamide C₁₄H₂₁NO₅ 283.32 Not reported Amide group replacing ester

Notes:

  • Longer alkyl chains (e.g., butyl, isopentyl) reduce melting points compared to methyl/ethyl esters, enhancing solubility in nonpolar solvents .
  • Branched chains (e.g., isopentyl) slightly improve cytotoxic potency over straight-chain analogs .
  • Aromatic systems (e.g., naphthalene in compound 11) enhance cytotoxic activity compared to diphenyl derivatives (compound 12) .

Antiproliferative and Cytotoxic Effects

  • Butyl 3,4,5-trimethoxybenzoate (compound 5) exhibits 2.3× greater potency than reference drugs against oral squamous cell carcinoma .
  • Isopentyl 3,4,5-trimethoxybenzoate (compound 6) shows marginally higher activity than compound 5, suggesting longer/branched chains enhance membrane permeability .
  • 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (compound 11) demonstrates superior selectivity and potency due to π-π interactions with cellular targets .
  • Triazole derivatives (e.g., compounds 7–9) exhibit antiproliferative activity comparable to combretastatin A-4 (CA-4) analogs, with αABC angles (~109°) critical for tubulin binding .

Enzyme Inhibition

  • 8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate acts as a voltage-dependent open-channel blocker at human α4β2 nicotinic acetylcholine receptors (IC₅₀: ~µM range) .
  • N-Butyl-3,4,5-trimethoxybenzoamide (compound 13) retains bioactivity, highlighting the amide group’s role in target binding .

Antioxidant Activity

This compound contributes to antioxidant effects in traditional medicines, likely via radical scavenging from methoxy groups .

Biological Activity

Methyl 3,4,5-trimethoxybenzoate (MTB) is an organic compound derived from gallic acid and characterized by its three methoxy groups on the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the pharmaceutical and agricultural fields. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

This compound is synthesized through the methylation of 3,4,5-trimethoxybenzoic acid. The starting material, gallic acid, undergoes a series of reactions involving methylation agents to yield MTB. This synthesis pathway is crucial as it allows for the production of various derivatives that exhibit different biological properties .

Antibacterial Properties

MTB serves as an intermediate in the synthesis of several antibacterial agents, including trimethoprim (TMP), which is widely used in treating bacterial infections. Research indicates that MTB enhances the efficacy of TMP by acting synergistically with sulfa drugs .

Anticancer Activity

Recent studies have highlighted the anticancer properties of MTB derivatives. For instance, 3,4,5-trimethoxybenzoate of catechin (TMBC), a semisynthetic derivative of MTB, has shown strong antiproliferative effects against malignant melanoma cells. The mechanism involves interaction with lipid bilayers of cell membranes, altering their properties and potentially disrupting cancer cell proliferation .

The biological activity of MTB is attributed to its amphiphilic nature, allowing it to integrate into phospholipid membranes. This integration affects membrane fluidity and phase transitions, which may influence various membrane-associated proteins involved in cellular signaling and metabolism .

Case Studies

  • Antiproliferative Effects on Melanoma Cells :
    • Study : A study demonstrated that TMBC significantly inhibited the growth of melanoma cells through membrane interaction.
    • Findings : TMBC was found to embed into phosphatidylserine bilayers, leading to a reduction in membrane thickness and altering protein interactions critical for cell survival .
  • Synergistic Effects with Trimethoprim :
    • Study : Research indicated that MTB enhances the antibacterial effectiveness of TMP against various pathogens.
    • Findings : The study showed a marked decrease in bacterial resistance when MTB was used in conjunction with TMP .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntibacterialThis compoundSynergistic with TMP
Anticancer3,4,5-Trimethoxybenzoate of catechin (TMBC)Strong antiproliferative against melanoma cells
Membrane InteractionTMBCAlters membrane properties affecting protein function

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4,5-trimethoxybenzoate, and how can purity be optimized?

  • Answer : The compound is synthesized via esterification of 3,4,5-trimethoxybenzoic acid with methanol under acid catalysis. Alternative routes include using tannic acid as a precursor . To achieve high purity (≥98%), recrystallization from ethanol or hexane-ethyl acetate mixtures is recommended. HPLC analysis with C18 columns and methanol-water mobile phases (70:30 v/v) ensures purity validation .
Key Reaction Conditions
Reactants: 3,4,5-Trimethoxybenzoic acid, methanol, H₂SO₄
Temperature: 60–70°C reflux
Yield: ~85–90%
Purity: HPLC ≥98% (λ = 254 nm)

Q. How should this compound be stored to maintain stability?

  • Answer : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs via hydrolysis under humid conditions; silica gel desiccants are advised. Monitor purity biannually using HPLC .

Q. What spectroscopic methods are suitable for structural characterization?

  • Answer : Use ¹H/¹³C NMR (CDCl₃, δ 3.8–3.9 ppm for methoxy groups) and FT-IR (C=O stretch at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₄O₅, [M+H]⁺ = 227.0923) .

Advanced Research Questions

Q. How do structural modifications of this compound influence bioactivity in cancer research?

  • Answer : Ester derivatives (e.g., alkyl or aryl substitutions) enhance cytotoxicity. For example, isopentyl and naphthalene derivatives show 2.3–3.5× higher potency against oral squamous cell carcinoma compared to the parent compound. Activity correlates with lipophilicity and π-π stacking interactions with cellular targets .
Derivative IC₅₀ (μM) Selectivity Index
Parent compound45.21.0
Isopentyl derivative12.83.5
Naphthalene derivative9.44.8

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation time) or impurity profiles. Standardize protocols using in vitro models (e.g., A549 lung cancer cells) and validate compound purity via LC-MS. Cross-reference bioactivity with structural analogs (e.g., trimethoprim intermediates) to identify structure-activity trends .

Q. How can computational modeling guide the design of this compound derivatives?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to tubulin (PDB: 1SA0) or opioid receptors. QSAR models highlight critical substituents: methoxy groups at C3/C5 enhance hydrophobic interactions, while ester flexibility improves binding kinetics .

Q. What are the mechanistic insights into its role as a tubulin polymerization inhibitor?

  • Answer : The compound disrupts microtubule dynamics by binding to the colchicine site, validated via competitive assays with [³H]-colchicine. Derivatives with 3,4,5-trimethoxybenzoyl groups show IC₅₀ values of 0.8–2.4 μM in non-small cell lung cancer models .

Q. Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Answer : Use DMSO as a stock solvent (≤0.1% final concentration). For in vivo studies, employ nanoemulsions or β-cyclodextrin complexes to enhance bioavailability .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Answer : GC-MS (DB-5 column, He carrier gas) identifies residual methanol or byproducts. Limit of detection (LOD) for impurities is 0.05% using a 7-point calibration curve .

Properties

IUPAC Name

methyl 3,4,5-trimethoxybenzoate
Source PubChem
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InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KACHFMOHOPLTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
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DSSTOX Substance ID

DTXSID0062058
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Molecular Weight

226.23 g/mol
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CAS No.

1916-07-0
Record name Methyl 3,4,5-trimethoxybenzoate
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Synthesis routes and methods

Procedure details

A solution of 50 g of 3,4,5-trimethoxybenzoic acid in 500 ml dry methanol containing 4.8 ml of conc. sulfuric acid was refluxed under anhydrous condition for 18 hr and concentrated to half the volume. The solution was poured into ice water and extracted with methylene chloride. The organic extract was washed with cold 0.5 N sodium hydroxide and water, dried over sodium sulfate, evaporated and crystallized from hexane to give 3,4,5-trimethoxybenzoic acid methyl ester, mp 65°-66° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3,4,5-trimethoxybenzoate
Methyl 3,4,5-trimethoxybenzoate
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Methyl 3,4,5-trimethoxybenzoate
Methyl 3,4,5-trimethoxybenzoate
Methyl 3,4,5-trimethoxybenzoate

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